molecular formula C31H29O6P B13738377 1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-arabino-hexitol

1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-arabino-hexitol

Cat. No.: B13738377
M. Wt: 528.5 g/mol
InChI Key: YABHFMNYNCWMAY-BAAXXLTASA-N
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Description

“1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-arabino-hexitol” is a complex organic compound that features multiple functional groups, including benzoyl, hydroxyphenyl, and diphenylphosphinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the protection and deprotection of functional groups, selective reactions to introduce the desired substituents, and purification processes. Common synthetic routes may include:

    Step 1: Protection of hydroxyl groups to prevent unwanted reactions.

    Step 2: Introduction of the benzoyl group through acylation reactions.

    Step 3: Formation of the diphenylphosphinyl group via phosphorylation reactions.

    Step 4: Deprotection of hydroxyl groups to yield the final product.

Industrial Production Methods

Industrial production of such complex compounds may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions may target the benzoyl group, converting it to a hydroxyl group.

    Substitution: Substitution reactions can occur at various positions, depending on the reactivity of the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: Compounds with similar structures may exhibit biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

Industry

    Materials Science: Application in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-glucitol
  • 1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-mannitol

Properties

Molecular Formula

C31H29O6P

Molecular Weight

528.5 g/mol

IUPAC Name

[3-[(2S,3S,4R)-2-(diphenylphosphorylmethyl)-3-hydroxyoxan-4-yl]oxy-4-hydroxyphenyl]-phenylmethanone

InChI

InChI=1S/C31H29O6P/c32-26-17-16-23(30(33)22-10-4-1-5-11-22)20-28(26)37-27-18-19-36-29(31(27)34)21-38(35,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-17,20,27,29,31-32,34H,18-19,21H2/t27-,29-,31+/m1/s1

InChI Key

YABHFMNYNCWMAY-BAAXXLTASA-N

Isomeric SMILES

C1CO[C@@H]([C@H]([C@@H]1OC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)O)O)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1COC(C(C1OC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)O)O)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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